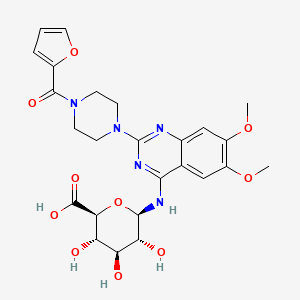

Prazosin N-beta-D-Glucuronide

Description

Contextualization of Glucuronide Conjugation in Xenobiotic Metabolism

Glucuronidation represents a major Phase II metabolic pathway for a wide array of substances, including drugs, foreign chemicals (xenobiotics), and endogenous compounds. uomus.edu.iqnih.gov This process, occurring mainly in the liver, involves the enzymatic attachment of glucuronic acid to a substrate. wikipedia.org The primary enzyme responsible for this reaction is UDP-glucuronyltransferase (UGT). wikipedia.orgsigmaaldrich.com

The addition of the glucuronic acid moiety significantly increases the water solubility of the xenobiotic, facilitating its elimination from the body, primarily through urine or feces via bile. uomus.edu.iqwikipedia.org This conjugation reaction is a crucial detoxification step, as it generally renders the parent compound inactive and less toxic. uomus.edu.iq The process consists of two main steps: the synthesis of the activated coenzyme, uridine-5-diphospho-α-D-glucuronic acid (UDPGA), and the subsequent transfer of the glucuronyl group from UDPGA to the substrate. uomus.edu.iq

Significance of N-Glucuronidation as a Phase II Biotransformation Pathway

N-glucuronidation is a specific type of glucuronidation where the glucuronic acid is attached to a nitrogen atom in the substrate molecule. uomus.edu.iq This pathway is particularly relevant for compounds containing aromatic and aliphatic amines, amides, and sulfonamides. uomus.edu.iq While sometimes considered a minor pathway compared to other reactions like N-acetylation or oxidative deamination, N-glucuronidation is a critical metabolic route for many drugs. uomus.edu.iq

The formation of N-glucuronides can have significant implications for a drug's pharmacokinetic profile. These metabolites are typically more polar and are often subject to active transport, which can influence their distribution and excretion. hyphadiscovery.com There can be considerable interspecies variability in N-glucuronidation, with human metabolism sometimes showing higher rates than in animal models, largely due to the activity of specific UGT enzymes like UGT1A4 and UGT2B10. hyphadiscovery.com The stability of N-glucuronides can also vary, with some being susceptible to cleavage by β-glucuronidases in the gut, potentially leading to the parent drug being reabsorbed in a process known as enterohepatic recycling. hyphadiscovery.com

Overview of Prazosin (B1663645) Metabolic Pathways and the Role of Glucuronide Metabolites

Prazosin undergoes extensive metabolism, primarily in the liver, through demethylation and conjugation. drugbank.comlitfl.com The main biotransformation pathways identified in both animal and human studies include O-demethylation, amide hydrolysis, and subsequent glucuronidation. nih.govtandfonline.com

In vitro studies using liver microsomes and hepatocytes from rats, dogs, and humans have confirmed these pathways and identified additional metabolites. nih.gov A significant finding from these studies was the identification of an N-glucuronide of Prazosin, which had not been previously reported. nih.govresearchgate.net This discovery highlights the importance of comprehensive metabolic profiling to fully understand the fate of a drug in the body. The formation of Prazosin N-beta-D-Glucuronide occurs when Prazosin undergoes conjugation in the presence of UDP-glucuronic acid. nih.govresearchgate.net

The major metabolites of Prazosin, including its glucuronide conjugates, are primarily excreted in the bile and feces. drugbank.comnih.gov The identification of various glucuronide metabolites, including both O-glucuronides and the more recently discovered N-glucuronide, underscores the central role of glucuronidation in the clearance of Prazosin. nih.govtandfonline.com

Interactive Data Tables

Table 1: Key Metabolic Pathways of Prazosin

| Pathway | Description | Key Enzymes/Co-factors | Resulting Metabolites |

| O-Demethylation | Removal of a methyl group from the methoxy (B1213986) moieties on the quinazoline (B50416) ring. | Cytochrome P450 enzymes | 6-O-demethyl Prazosin, 7-O-demethyl Prazosin |

| Amide Hydrolysis | Cleavage of the amide bond linking the furanoyl group to the piperazine (B1678402) ring. | Amidases | 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline |

| Glucuronidation | Conjugation with glucuronic acid. | UDP-glucuronyltransferases (UGTs), UDP-glucuronic acid (UDPGA) | O-glucuronides of demethylated metabolites, this compound |

| Oxidation | Oxidation of the piperazine or furan (B31954) ring. | Cytochrome P450 enzymes | Carbinolamine, iminium species, enamine, ring-opened metabolites |

Table 2: Investigated Species in Prazosin Metabolism Studies

| Species | Key Findings |

| Rat | Extensive metabolism via O-dealkylation and subsequent glucuronide formation. tandfonline.comtandfonline.com Also shows evidence of new Phase I and Phase II metabolites, including glucose and taurine (B1682933) conjugates. tandfonline.com |

| Dog | Similar metabolic profile to rats, with O-dealkylation and glucuronidation being primary pathways. tandfonline.comtandfonline.com |

| Human | Preliminary studies indicate a similar pattern of metabolites to rats and dogs. tandfonline.comtandfonline.com In vitro studies confirmed demethylation, amide hydrolysis, and O-glucuronidation, and newly identified an N-glucuronide metabolite. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O10/c1-37-15-10-12-13(11-16(15)38-2)26-25(30-7-5-29(6-8-30)23(34)14-4-3-9-39-14)28-21(12)27-22-19(33)17(31)18(32)20(40-22)24(35)36/h3-4,9-11,17-20,22,31-33H,5-8H2,1-2H3,(H,35,36)(H,26,27,28)/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPKJQIIXNQGAA-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)NC5C(C(C(C(O5)C(=O)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944943-73-1 | |

| Record name | Prazosin N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944943731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRAZOSIN N-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DUS6A8SSC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymology of Prazosin N Beta D Glucuronide Formation

Enzymatic Mechanisms of N-Glucuronidation

The enzymatic conjugation of glucuronic acid to a nitrogen atom, known as N-glucuronidation, is a critical pathway in the metabolism of many compounds containing amine functional groups.

The biosynthesis of Prazosin (B1663645) N-beta-D-Glucuronide is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. upums.ac.in UGTs are key phase II drug-metabolizing enzymes that facilitate the transfer of a glucuronic acid moiety from the high-energy cofactor uridine (B1682114) 5'-diphospho-α-D-glucuronic acid (UDPGA) to a nucleophilic functional group on a substrate. upums.ac.innih.gov This process, known as glucuronidation, is one of the most important conjugation reactions in the metabolism of xenobiotics and endogenous compounds. upums.ac.inhyphadiscovery.com The resulting glucuronide conjugates, such as Prazosin N-beta-D-Glucuronide, are generally more polar and readily excreted in urine or bile. upums.ac.innih.gov The UGT1A and UGT2B subfamilies are primarily responsible for the glucuronidation of most drugs. hyphadiscovery.com

While numerous UGT isoforms exist, they exhibit distinct but often overlapping substrate specificities. helsinki.fi For N-glucuronidation reactions, specific isoforms have been identified as primary catalysts. UGT1A4 is widely considered to be the main isoform responsible for the N-glucuronidation of various substrates. helsinki.fi Studies on other compounds have shown that among multiple recombinant human UGTs tested, UGT1A4 can be the principal enzyme catalyzing the formation of N-glucuronides. researchgate.net For example, UGT1A4 is responsible for the N-glucuronidation of the aromatic amine 4-aminobiphenyl. wikipedia.org In the case of the drug efavirenz, only the UGT2B7 isoform showed catalytic activity in the formation of its N-glucuronide. nih.gov Although direct enzymatic studies specifying the exact UGT isoform for Prazosin N-glucuronidation are not extensively detailed in the provided results, the established role of isoforms like UGT1A4 in N-conjugation points to their likely involvement.

| UGT Isoform | Typical Substrates / Reactions | Relevance to N-Glucuronidation |

| UGT1A1 | Bilirubin, Estradiol | Can catalyze N-glucuronidation, but generally less than UGT1A4. |

| UGT1A3 | Various xenobiotics | Considered a secondary isoform for N-glucuronidation. helsinki.fi |

| UGT1A4 | Aromatic amines, imipramine, trifluoperazine | Considered the primary isoform for N-glucuronidation. wikipedia.orghelsinki.fimedchemexpress.com |

| UGT1A9 | Propofol, Mycophenolic acid | Can catalyze N-glucuronidation of some substrates like 4-aminobiphenyl. wikipedia.org |

| UGT2B7 | Morphine, Zidovudine, Efavirenz | Known to catalyze N-glucuronidation for specific substrates like efavirenz. nih.gov |

The mechanism of N-glucuronidation involves a nucleophilic attack from an electron-rich nitrogen atom on the prazosin molecule to the C1 position of the glucuronic acid moiety of UDPGA. upums.ac.inwikipedia.org This reaction is catalyzed within the active site of the specific UGT isoform. The process begins with the binding of UDPGA to the enzyme. nih.govnih.gov The substrate, prazosin, then binds, and the enzyme facilitates the transfer of the glucuronic acid group, forming a β-D-glucuronide conjugate and releasing uridine diphosphate (B83284) (UDP). wikipedia.orgnih.govnih.gov The entire reaction results in the formation of a stable N-C glycosidic bond. wikipedia.org

In Vitro and Ex Vivo Studies of Prazosin Glucuronidation

The formation of this compound has been identified and characterized through various in vitro and ex vivo experimental models.

In vitro studies have been crucial in identifying this compound as a previously unreported metabolite. nih.govresearchgate.net Research using liver microsomes from rats, dogs, and humans, as well as cryopreserved rat and human hepatocytes, has confirmed that prazosin undergoes conjugation with UDP-glucuronic acid to form this N-glucuronide. nih.govsemanticscholar.orgresearchgate.net These studies demonstrate that the N-glucuronidation pathway is a relevant biotransformation route for prazosin across different species. nih.gov

Marked species differences in N-glucuronidation have been observed for various compounds, suggesting that the metabolic profile of prazosin may also vary between species. researchgate.net For instance, studies on resveratrol (B1683913) glucuronidation showed that dog liver microsomes most closely represented the human profile, while rodent microsomes exhibited different kinetics and produced different ratios of glucuronide conjugates. nih.gov The comparative analysis of prazosin metabolism confirmed the presence of the N-glucuronide metabolite in incubations with liver microsomes from all three species tested (rat, dog, human), as well as in hepatocytes. nih.govresearchgate.net

| In Vitro System | Species | This compound Detection | Source(s) |

| Liver Microsomes | Rat | Detected | nih.govresearchgate.netsemanticscholar.org |

| Dog | Detected | nih.govresearchgate.netsemanticscholar.org | |

| Human | Detected | nih.govresearchgate.netsemanticscholar.org | |

| Hepatocytes | Rat (cryopreserved) | Detected | nih.govresearchgate.netsemanticscholar.org |

| Human (cryopreserved) | Detected | nih.govresearchgate.netsemanticscholar.org |

The enzymes responsible for glucuronidation, the UGTs, are membrane-bound proteins primarily located in the endoplasmic reticulum (ER) of various cells. nih.govupums.ac.in The liver is the main organ for this metabolic process, but UGTs are also found in other tissues such as the intestine, kidneys, and brain. wikipedia.orghyphadiscovery.com The active site of the UGT enzymes is situated within the lumen of the ER. upums.ac.in This specific subcellular localization means that for prazosin to be glucuronidated, it must first enter the cell and then be accessible to the active site of the UGTs within the ER. The cofactor, UDPGA, is also transported into the ER lumen where the conjugation reaction takes place. upums.ac.in

Biochemical Factors Influencing Glucuronide Formation Rates

The rate of this compound formation is significantly influenced by various biochemical factors that affect the activity of the UDP-glucuronosyltransferase (UGT) enzymes responsible for its synthesis. These factors primarily include the availability of essential cofactors and the presence of molecules that can modulate enzyme activity through inhibition or induction.

Cofactor Requirements for UGT Enzyme Activity

The enzymatic conjugation of glucuronic acid to a substrate, a process known as glucuronidation, is critically dependent on a specific activated sugar donor and cofactors for its synthesis. The UGT enzymes catalyze the transfer of a glucuronyl group from this donor to the substrate, in this case, prazosin.

The essential cofactor and donor molecule for the glucuronidation reaction is Uridine Diphosphate Glucuronic Acid (UDPGA) . UDPGA provides the glucuronic acid moiety that is covalently linked to the prazosin molecule. The synthesis of UDPGA is a multi-step intracellular process that begins with glucose.

Biosynthesis Pathway of UDPGA:

Formation of UDP-glucose: The pathway starts with α-D-glucose-1-phosphate, which reacts with uridine triphosphate (UTP) to form UDP-glucose.

Oxidation to UDPGA: UDP-glucose is then oxidized to UDP-glucuronic acid by the enzyme UDP-glucose 6-dehydrogenase. This reaction requires the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, which is reduced to NADH in the process.

The availability of UDPGA within the cell is a rate-limiting factor for glucuronidation. Studies in isolated murine hepatocytes have shown that the UDP-glucuronic acid used for glucuronidation is derived predominantly from the breakdown of glycogen (B147801) (glycogenolysis), rather than from gluconeogenesis. In glycogen-depleted states, such as prolonged fasting, the rate of conjugation can be significantly decreased.

| Component | Role in Glucuronidation | Source/Synthesis |

| Uridine Diphosphate Glucuronic Acid (UDPGA) | Activated donor of the glucuronic acid moiety. | Synthesized in the liver from UDP-glucose. |

| Uridine Diphosphate-glucose (UDPG) | Precursor to UDPGA. | Synthesized from UTP and α-D-glucose-1-phosphate. |

| Uridine Triphosphate (UTP) | Reactant in the synthesis of UDP-glucose. | Intracellular nucleotide pool. |

| α-D-glucose-1-phosphate | Reactant in the synthesis of UDP-glucose. | Derived from glucose via glycolysis/glycogenolysis. |

| NAD+ (Nicotinamide adenine dinucleotide) | Cofactor for the enzyme UDP-glucose 6-dehydrogenase. | Intracellular cofactor pool. |

Modulators of Glucuronidating Enzyme Activity (Inhibition and Induction Principles)

The activity of UGT enzymes can be significantly altered by various xenobiotics, including drugs, dietary constituents, and environmental chemicals. This modulation occurs through two primary mechanisms: inhibition and induction.

Enzyme Inhibition

UGT inhibition involves the binding of a substance to the enzyme, which decreases its ability to metabolize its substrate (e.g., prazosin). This can lead to decreased formation of the glucuronide metabolite and potentially elevated plasma levels of the parent drug. Inhibition can be competitive, non-competitive, or uncompetitive, depending on the mechanism of interaction between the inhibitor, the substrate, and the enzyme.

Numerous drugs have been identified as inhibitors of various UGT isoforms. For example, several tyrosine kinase inhibitors used in cancer therapy have been shown to be potent inhibitors of UGT enzymes, particularly the UGT1A subfamily. The inhibition of UGT1A1 by drugs like regorafenib (B1684635) and sorafenib (B1663141) is thought to contribute significantly to the hyperbilirubinemia observed in patients.

Enzyme Induction

Enzyme induction is the process by which a substance increases the amount and catalytic activity of an enzyme. This typically occurs through increased gene transcription, leading to higher levels of mRNA and subsequent protein synthesis. Induction of UGTs can enhance the rate of this compound formation, leading to more rapid clearance of the parent drug.

Induction of UGT enzymes is often mediated by nuclear receptors such as the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR). For instance, rifampicin, a known PXR agonist, can induce the expression of UGT1A1. Certain flavonoids found in the diet have also been shown to induce UGT1A1 expression.

The following table provides examples of known UGT modulators:

| Modulator Type | Compound(s) | Target UGT Isoform(s) | Effect |

| Inhibitor | Regorafenib, Sorafenib | UGT1A1, UGT1A9 | Potent Inhibition. |

| Inhibitor | Midostaurin | UGT1A3, 1A4, 1A7, 1A8, 1A9, 1A10, 2B7, 2B15, 2B17 | Potent Inhibition. |

| Inhibitor | Canagliflozin | UGT1A1, UGT1A9 | Inhibition. |

| Inhibitor | Valproic Acid | UGT2B7 | Inhibition. |

| Inducer | Rifampicin | UGT1A1, UGT1A9 | Induction. |

| Inducer | Phenobarbital | UGT1A1 | Induction. |

| Inducer | Neobavaisoflavone (Flavonoid) | UGT1A1 | Induction. |

| Inducer | Beta-naphthoflavone | UGT1A1 | Induction. |

Analytical Methodologies for Prazosin N Beta D Glucuronide Characterization and Quantification

Advanced Chromatographic Techniques for Separation and Detection

Chromatographic techniques are indispensable for isolating Prazosin (B1663645) N-beta-D-Glucuronide from its parent drug, other metabolites, and endogenous components in biological samples. Due to the addition of the highly polar glucuronic acid moiety, the metabolite exhibits significantly different chromatographic behavior compared to Prazosin.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of pharmaceuticals and their metabolites. nih.gov Developing a reliable HPLC method for Prazosin N-beta-D-Glucuronide involves a systematic optimization of chromatographic parameters to achieve adequate separation and sensitivity.

Method development typically begins with the selection of a suitable stationary phase, most commonly a reversed-phase C18 column, which separates compounds based on their hydrophobicity. nih.govnih.gov Given that this compound is more polar than Prazosin, the mobile phase composition must be carefully adjusted. This usually entails using a higher percentage of the aqueous component (e.g., water with a pH modifier like formic or acetic acid) and a lower percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) compared to methods developed for the parent drug. nih.gov

Validation of the developed HPLC method is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure its reliability for quantitative analysis. Key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A calibration curve is generated by plotting peak area against concentration, and the correlation coefficient (r²) should ideally be ≥ 0.999.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results. Both are assessed at multiple concentration levels, with acceptance criteria typically within ±15% (±20% at the lower limit of quantification). frontiersin.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Prazosin Metabolite Analysis

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of polarities. |

| Mobile Phase | Acetonitrile/Methanol (B129727) and Water with 0.1% Formic Acid (Gradient Elution) | Gradient elution is often necessary to separate the polar glucuronide from the less polar parent drug. Formic acid aids in protonation for better peak shape and MS detection. |

| Flow Rate | 1.0 mL/min | A standard flow rate for conventional HPLC systems. |

| Detection | UV at ~250 nm or Mass Spectrometry (MS) | Prazosin and its metabolites have a chromophore suitable for UV detection. MS provides higher sensitivity and specificity. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

Ultra-Performance Liquid Chromatography (UPLC) Applications in Metabolite Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures. researchgate.net This technology offers substantial benefits for metabolite analysis, including the analysis of this compound. nih.gov

The primary advantages of UPLC in this context are:

Increased Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting compounds, which is critical for resolving isomeric metabolites or separating the analyte from complex matrix interferences.

Higher Throughput: The use of higher flow rates and shorter columns results in significantly shorter run times, often under 5 minutes, without sacrificing separation quality. frontiersin.orgnih.gov This is particularly advantageous in high-throughput environments such as in pharmacokinetic studies.

Enhanced Sensitivity: UPLC produces sharper, narrower peaks, which leads to greater peak height and an improved signal-to-noise ratio, thereby increasing sensitivity. nih.gov

UPLC systems, such as the Waters ACQUITY UPLC, are frequently coupled with mass spectrometry for the analysis of Prazosin and its metabolites, providing a powerful platform for both qualitative and quantitative studies. frontiersin.orgnih.govnih.gov The separation is often achieved on columns like the ACQUITY UPLC HSS T3, which is designed to provide balanced retention for polar and nonpolar compounds. frontiersin.orgnih.gov

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an essential tool for the analysis of drug metabolites, offering unparalleled sensitivity and structural information. When coupled with liquid chromatography (LC-MS), it becomes the gold standard for identifying and quantifying metabolites like this compound in biological fluids. nih.govnih.govscispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

LC-MS combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. For quantitative bioanalysis, tandem mass spectrometry (LC-MS/MS) is the preferred technique. scispace.comresearchgate.net In a typical LC-MS/MS workflow for this compound, samples are first subjected to preparation steps like protein precipitation to remove macromolecules. nih.gov

The analysis is commonly performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved through Multiple Reaction Monitoring (MRM), a highly selective and sensitive mode of operation. nih.gov In MRM, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺) of the analyte. This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor a specific, characteristic fragment ion, known as the product ion.

For this compound (Molecular Formula: C₂₅H₂₉N₅O₁₀, Molecular Weight: 559.53 g/mol ), the precursor ion would be the protonated molecule at a mass-to-charge ratio (m/z) of 560.2. A key fragmentation is the loss of the glucuronic acid moiety (176 Da), resulting in the Prazosin aglycone at m/z 384.2. schd-shimadzu.com This transition (560.2 → 384.2) is highly specific and can be used for quantification. nih.govresearchgate.net The use of a stable isotope-labeled internal standard, such as Prazosin-d8, is crucial for correcting matrix effects and improving the accuracy and precision of the quantification. frontiersin.orgnih.gov

Table 2: Representative LC-MS/MS Parameters for Prazosin and its N-Glucuronide Metabolite

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Comment |

|---|---|---|---|

| Prazosin | 384.2 | 95.0 | The product ion corresponds to the furanoyl moiety. frontiersin.orgnih.gov |

| Prazosin-d8 (Internal Standard) | 392.2 | 95.0 | The deuterated standard has a higher mass but produces the same structural fragment. nih.gov |

| This compound | 560.2 | 384.2 | This transition represents the neutral loss of the glucuronic acid moiety (176 Da), yielding the Prazosin aglycone. |

Elucidation of Fragmentation Pathways and Identification of Diagnostic Ions

Tandem mass spectrometry is not only used for quantification but also for structural elucidation. By analyzing the fragmentation pattern of a metabolite, its structure can be confirmed. The collision-induced dissociation (CID) of this compound in the positive ion mode primarily involves the cleavage of the glycosidic bond.

The most significant and diagnostic event is the neutral loss of the glucuronic acid moiety (C₆H₈O₆, 176.0321 Da), which generates a product ion corresponding to the protonated Prazosin aglycone (m/z 384.1666). researchgate.net This aglycone ion then undergoes further fragmentation, following the established pathways for Prazosin. researchgate.netresearchgate.net Key diagnostic ions for the Prazosin structure include:

m/z 95: Represents the acylium ion of the 2-furanoyl moiety, resulting from the cleavage of the amide bond. researchgate.netresearchgate.net

m/z 288: Corresponds to the amino-dimethoxyquinazoline piperazine (B1678402) system after the loss of the furanoyl group. researchgate.net

m/z 235: Arises from cleavage within the piperazine ring.

The presence of the precursor ion at m/z 560.2 and the characteristic product ion at m/z 384.2, which subsequently fragments to yield ions like m/z 95, provides conclusive evidence for the identity of the metabolite as a Prazosin glucuronide.

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS), using instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.govresearchgate.net This capability is invaluable for the unambiguous identification of metabolites.

By measuring the exact mass of the precursor ion of this compound, its elemental composition can be determined and distinguished from other potential isobaric compounds. The theoretical exact mass of the protonated this compound ([C₂₅H₃₀N₅O₁₀]⁺) is 560.2044 m/z. An experimentally measured mass that is very close to this theoretical value provides strong confirmation of the metabolite's identity.

Furthermore, HRMS can be applied to the fragment ions as well. Obtaining a high-accuracy mass for the product ion at m/z 384.1666 confirms its elemental composition as [C₁₉H₂₂N₅O₄]⁺, corresponding to the Prazosin aglycone. researchgate.net This level of certainty is crucial in metabolism studies to differentiate between various metabolic possibilities and to provide definitive structural assignments. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal tool for the complete structural elucidation of novel compounds, including drug metabolites. nih.gov Unlike mass spectrometry, which provides a mass-to-charge ratio, NMR offers detailed information about the atomic connectivity and three-dimensional structure of a molecule in solution.

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental data for structural assignment by revealing the chemical environment of each hydrogen and carbon atom within the molecule. researchgate.net The chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the electronic structure surrounding a nucleus.

For this compound, the NMR spectra would be analyzed by comparing the signals of the metabolite to those of the parent drug, Prazosin. The prazosin (aglycone) portion of the metabolite's spectrum would largely resemble that of the parent drug, with expected minor shifts for nuclei near the site of conjugation. The most significant indicators of glucuronidation would be the appearance of a new set of signals corresponding to the glucuronic acid moiety.

Key diagnostic signals for the glucuronide moiety include the anomeric proton (H-1') and carbon (C-1'), whose chemical shifts are indicative of the nature and stereochemistry of the glycosidic bond. The remaining protons (H-2' to H-5') and carbons (C-2' to C-6') of the sugar ring provide further confirmation.

While specific, experimentally derived and published high-resolution NMR data for this compound is not widely available, a representative table of expected chemical shifts can be compiled based on known values for similar structures.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides illustrative chemical shift values based on typical ranges for the respective functional groups. Actual experimental values may vary.

| Atom | Aglycone (Prazosin Moiety) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H/C-5 | Quinazoline (B50416) Ring | ~7.10 | ~105.2 |

| H/C-8 | Quinazoline Ring | ~6.90 | ~109.5 |

| OCH₃ | 6-Methoxy | ~3.95 | ~56.1 |

| OCH₃ | 7-Methoxy | ~3.92 | ~56.4 |

| H/C-α,α' | Piperazine Ring | ~3.80 | ~50.0 |

| H/C-β,β' | Piperazine Ring | ~4.00 | ~45.0 |

| H/C-3'' | Furan (B31954) Ring | ~6.50 | ~112.0 |

| H/C-4'' | Furan Ring | ~7.20 | ~118.0 |

| H/C-5'' | Furan Ring | ~7.60 | ~146.0 |

| Atom | Glucuronide Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H/C-1' | Anomeric | ~5.0-5.5 | ~95-100 |

| H/C-2' | Sugar Ring | ~3.4-3.6 | ~73-75 |

| H/C-3' | Sugar Ring | ~3.5-3.7 | ~75-77 |

| H/C-4' | Sugar Ring | ~3.4-3.6 | ~71-73 |

| H/C-5' | Sugar Ring | ~3.7-3.9 | ~76-78 |

| C-6' | Carboxylic Acid | - | ~170-175 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. nanalysis.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would be used to trace the connectivity of the protons within the glucuronic acid ring, confirming the sugar's identity through the H-1' -> H-2' -> H-3' -> H-4' -> H-5' pathway.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nanalysis.comyoutube.com HSQC is used to unambiguously assign each proton to its corresponding carbon in both the prazosin and glucuronide moieties, confirming the assignments made from 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most critical for identifying the site of conjugation. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com The definitive proof for the N-glucuronide structure would be the observation of a correlation between the anomeric proton of the sugar (H-1') and the carbons of the piperazine ring adjacent to the nitrogen atom where conjugation occurred. This long-range correlation provides unequivocal evidence of the C-N glycosidic bond, distinguishing it from a possible O-glucuronide on one of the methoxy (B1213986) groups.

Optimized Sample Preparation Strategies for Biological Matrices

The accurate quantification and characterization of this compound from biological matrices is contingent upon effective sample preparation. nih.gov The primary goals of this step are to remove interfering endogenous components, such as proteins and salts, and to concentrate the analyte of interest. mdpi.com

Microsomal Incubations and Hepatocyte Cultures: In vitro metabolism studies using liver microsomes or cultured hepatocytes are common systems for generating and identifying metabolites. nih.govresearchgate.net A typical sample preparation strategy for these systems involves quenching the enzymatic reaction, often by adding a cold organic solvent like acetonitrile or methanol. This step simultaneously precipitates the bulk of the proteins. Following protein precipitation, the sample is centrifuged, and the resulting supernatant, which contains the drug and its metabolites, can be directly injected for LC-MS/MS analysis or subjected to further cleanup. researchgate.net

Animal Biofluids/Tissues:

Plasma/Serum: For plasma or serum samples, protein precipitation is the most common initial step. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed subsequently for further purification and concentration. SPE, using a cartridge packed with a sorbent that selectively retains the analyte, is particularly effective for removing salts and highly polar or non-polar interferences, leading to a cleaner extract and improved assay sensitivity.

Urine: Urine is a common matrix for the excretion of water-soluble metabolites like glucuronides. Sample preparation can sometimes be as simple as "dilute-and-shoot," where the sample is diluted with the mobile phase before injection. However, for higher sensitivity and to remove potential matrix effects, SPE is often preferred.

Tissues: Analysis of tissue homogenates requires more extensive cleanup. After homogenization, protein precipitation is performed, followed by LLE or SPE to isolate the analyte from a highly complex mixture of lipids, proteins, and other cellular components.

The choice of the specific sample preparation technique depends on the analytical method being used, the required sensitivity, and the complexity of the biological matrix. nih.gov

Structural Features and Isomerism of Prazosin N Beta D Glucuronide

Definitive Elucidation of the N-beta-D-Glucuronide Linkage

The definitive structure of Prazosin (B1663645) N-beta-D-Glucuronide confirms the attachment of the glucuronic acid moiety to the parent drug via a nitrogen atom. This N-glycosidic bond forms between the anomeric carbon of glucuronic acid and the secondary amine nitrogen on the quinazoline (B50416) ring of Prazosin.

The identification of this specific linkage is a result of advanced analytical techniques. In vitro studies investigating the biotransformation of Prazosin in liver microsomes and hepatocytes were instrumental. researchgate.net The formation of an N-glucuronide was confirmed in the presence of the co-enzyme UDP-glucuronic acid (UDPGA), which is essential for glucuronidation reactions catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net

Structural confirmation relies heavily on spectroscopic methods. While specific studies detailing the complete spectral analysis of this particular metabolite are not broadly published, the characterization of similar complex metabolites is well-documented. Techniques such as high-field Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, COSY, HSQC, and HMBC experiments) and high-resolution mass spectrometry (MS) are standard for such elucidations. researchgate.net Mass spectrometry would confirm the addition of a glucuronic acid moiety (mass increase of 176 Da), while detailed NMR analysis would pinpoint the exact site of attachment on the Prazosin molecule and confirm the anomeric configuration of the linkage. researchgate.net The systematic IUPAC name for the compound, N-{2-[4-(2-Furoyl)-1-piperazinyl]-6,7-dimethoxy-4-quinazolinyl}-β-D-glucopyranuronosylamine, explicitly defines this N-linked structure.

Stereochemical Considerations of the Glucuronic Acid Moiety

The stereochemistry of the glucuronic acid portion of the molecule is highly specific and critical to its identity. The compound's full name, Prazosin N-beta -D -Glucuronide, delineates these features.

D-Glucuronic Acid : The "D" designation refers to the configuration of the stereocenter furthest from the anomeric carbon (C-5), which is derived from D-glucose. This is the enantiomeric form of glucuronic acid that is utilized by biological systems for conjugation reactions.

Beta (β) Configuration : The "beta" designation refers to the stereochemistry at the anomeric carbon (C-1) of the glucuronic acid moiety. In the β-configuration, the bond to the nitrogen atom of Prazosin is oriented in the same direction (cis) as the C-6 carboxyl group. This configuration is the characteristic outcome of enzymatic reactions involving UDP-glucuronosyltransferases (UGTs), which selectively produce β-glucuronides. nih.gov

The precise stereochemistry is consistently represented in chemical nomenclature and structural representations like SMILES and InChI codes. nih.gov For instance, the IUPAC name specifies the stereochemistry of the glucuronic acid ring as (2S,3S,4S,5R,6R).

Investigation of Potential Positional and Stereoisomers

The complex structure of Prazosin allows for the theoretical formation of several isomers of its glucuronide conjugate.

Positional Isomers : Besides the N-glucuronide, Prazosin can also undergo O-glucuronidation. researchgate.net The parent molecule has two methoxy (B1213986) groups at the 6 and 7 positions of the quinazoline ring. In vivo metabolism studies have identified O-demethylation as a key biotransformation pathway, creating hydroxyl groups that are then susceptible to conjugation. researchgate.net This results in the formation of O-glucuronides, such as Prazosin 6-O-glucuronide, which are positional isomers of the N-glucuronide. nih.gov In these isomers, the glucuronic acid is linked via an oxygen atom instead of a nitrogen atom.

Stereoisomers : The primary stereoisomeric consideration for Prazosin N-beta-D-Glucuronide is the configuration at the anomeric carbon. While the enzymatically produced metabolite is the β-anomer, the existence of an alpha (α) anomer is theoretically possible. The α-anomer would have the bond to the Prazosin nitrogen in the opposite orientation (trans) to the C-6 carboxyl group. However, this form is not typically produced in significant amounts, if at all, during drug metabolism as the UGT enzymes are highly specific for creating the β-linkage. nih.gov Prazosin itself is not chiral and therefore does not have enantiomers. researchgate.net

Interactive Data Table: Structural Features of this compound

| Feature | Description | Source |

| Linkage Type | N-glycosidic bond between the anomeric carbon of glucuronic acid and a secondary amine nitrogen on the Prazosin quinazoline ring. | researchgate.net |

| Glucuronic Acid Configuration | D-configuration, the natural enantiomer used in biological conjugation. | |

| Anomeric Configuration | Beta (β) configuration at the C-1 position of the glucuronic acid moiety. | nih.gov |

| Systematic Stereochemistry | The glucuronic acid moiety is defined by the (2S,3S,4S,5R,6R) stereochemical descriptors. | |

| Key Positional Isomers | O-glucuronides (e.g., Prazosin 6-O-glucuronide) where the glucuronic acid is attached to an oxygen atom on the quinazoline ring. | researchgate.netnih.gov |

Chemical Synthesis and Reference Standard Generation

Synthetic Routes and Methodologies for Prazosin (B1663645) N-beta-D-Glucuronide

The synthesis of Prazosin N-beta-D-Glucuronide can be approached through two primary strategies: chemical synthesis and enzymatic synthesis. While specific detailed protocols for this exact molecule are not abundantly available in public literature, general methodologies for the synthesis of N-glucuronides provide a strong basis for its preparation.

Chemical Synthesis:

The formation of the N-glucuronide bond typically involves the reaction of a suitably protected glucuronic acid donor with the amine functionality on the Prazosin molecule. A classical and widely applicable method for this transformation is the Koenigs-Knorr reaction . wikipedia.orgresearchgate.net This reaction involves the use of a glycosyl halide, such as acetobromoglucuronate, as the glucuronyl donor.

A plausible synthetic route would involve the following key steps:

Protection of Glucuronic Acid: Commercially available D-glucuronic acid is first protected to prevent unwanted side reactions. This typically involves acetylation of the hydroxyl groups and esterification of the carboxylic acid, followed by bromination at the anomeric carbon to form a stable glucuronyl donor like methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.

Coupling Reaction: The protected glucuronyl bromide is then reacted with Prazosin in the presence of a promoter, commonly a silver or mercury salt (e.g., silver carbonate or mercuric cyanide), which acts as a halogen acceptor. wikipedia.org The reaction is typically carried out in an inert solvent. The nucleophilic secondary amine in the piperazine (B1678402) ring of Prazosin attacks the anomeric carbon of the glucuronyl donor, leading to the formation of the N-glycosidic bond.

Deprotection: Following the successful coupling, the protecting groups (acetyl and methyl ester) are removed. This is usually achieved by basic hydrolysis (e.g., using sodium methoxide (B1231860) in methanol (B129727) followed by aqueous base) to yield the final this compound.

Enzymatic Synthesis:

An alternative and often more stereospecific approach is enzymatic synthesis. This method utilizes UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo. jove.comwikipedia.org Human UGT1A3 and UGT1A4 are known to catalyze the formation of N-glucuronides for various amine-containing compounds. nih.govnih.gov

The enzymatic synthesis would typically involve:

Incubation: Prazosin is incubated with a source of UGT enzymes, such as human liver microsomes or recombinant UGT enzymes, in the presence of the co-factor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). jove.comwikipedia.org

Isolation and Purification: After the enzymatic reaction, the desired this compound is isolated from the reaction mixture and purified, often using chromatographic techniques like high-performance liquid chromatography (HPLC).

Enzymatic methods can be particularly advantageous for producing the correct stereoisomer that is formed in the body. nih.gov Microbial biotransformation, which utilizes microorganisms that express UGT-like enzymes, can also be employed for the synthesis of glucuronide metabolites. hyphadiscovery.com

Preparation of Isotopic Analogs for Quantitative Bioanalysis

Isotopically labeled internal standards are essential for accurate quantification of drug metabolites in biological matrices by mass spectrometry. For this compound, isotopic labels (e.g., ¹³C, ²H) can be incorporated into either the Prazosin moiety or the glucuronic acid moiety.

Labeling the Prazosin Moiety:

A common strategy is to use an isotopically labeled version of the parent drug as the starting material for the synthesis of the labeled metabolite. For instance, Prazosin-d8, a commercially available deuterium-labeled analog of Prazosin, could be subjected to the same chemical or enzymatic glucuronidation methods described above to produce Prazosin-d8 N-beta-D-Glucuronide. This approach is often more straightforward if the labeled parent drug is accessible.

Labeling the Glucuronic Acid Moiety:

Alternatively, the isotopic label can be introduced into the glucuronic acid molecule itself. This can be achieved by starting the synthesis of the glucuronyl donor with an isotopically labeled glucose, such as ¹³C₆-glucose. nih.govresearchsolutions.com The labeled glucose would then be chemically or enzymatically converted to the corresponding labeled glucuronic acid, which can then be activated and coupled to unlabeled Prazosin. wikipedia.orgacs.org

The choice of labeling position and isotope depends on the desired mass shift and the stability of the label during the synthesis and in the analytical method. The goal is to create a stable, non-radioactive internal standard that co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.

Rigorous Characterization and Quality Control of Synthetic Standards

The synthesized this compound, whether unlabeled or isotopically labeled, must undergo rigorous characterization to confirm its identity, purity, and concentration before it can be used as a reference standard. pharmtech.com

Structural Characterization:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound by providing an accurate mass measurement. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which provides structural information and helps to confirm the site of glucuronidation. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of the metabolite. researchgate.netnih.gov The chemical shifts and coupling constants of the protons and carbons in both the Prazosin and glucuronide moieties confirm the structure and the stereochemistry of the glycosidic bond. For instance, specific proton signals corresponding to the Prazosin structure would be expected to be present, along with characteristic signals for the glucuronic acid portion. researchgate.netscielo.brnih.gov

Purity Assessment:

Chromatographic Techniques: The purity of the reference standard is typically assessed using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with UV and/or mass spectrometric detection. nist.gov The absence of significant impurities is a critical quality attribute.

Quantitative Analysis: A quantitative assay, often using a qualified reference standard of the parent drug or another well-characterized standard, is performed to determine the exact concentration of the synthesized metabolite solution.

Quality Control and Certification:

Reference standards of drug metabolites should be well-characterized and accompanied by a Certificate of Analysis (CoA). acanthusresearch.comsigmaaldrich.com This document should include information on the compound's identity, purity (often expressed as a percentage), concentration (if in solution), storage conditions, and re-test date. The entire process of synthesis, characterization, and certification should adhere to established quality assurance and quality control (QA/QC) best practices to ensure the reliability and accuracy of the reference standard. nist.govnih.gov

Biochemical and Pharmacological Implications Non Clinical Focus

Metabolic Stability and Degradation Pathways of the N-Glucuronide

Prazosin (B1663645) N-beta-D-Glucuronide is a phase II metabolite formed through the conjugation of glucuronic acid to the parent molecule, Prazosin. nih.gov This biotransformation is a significant pathway in the metabolism of Prazosin, observed across different species in in vitro settings. The formation of this N-glucuronide was identified in incubations with liver microsomes and cryopreserved hepatocytes from humans, rats, and dogs when supplemented with uridine (B1682114) diphosphate-glucuronic acid (UDPGA). nih.govresearchgate.net

The table below summarizes the biological systems in which the formation of Prazosin N-beta-D-Glucuronide has been documented in vitro.

| Biological System | Species | Key Finding | Reference |

| Liver Microsomes | Human, Rat, Dog | Formation of N-glucuronide confirmed in the presence of UDP-glucuronic acid. | nih.gov, researchgate.net |

| Cryopreserved Hepatocytes | Human, Rat | Prazosin underwent conjugation to form the N-glucuronide. | nih.gov, researchgate.net |

Susceptibility to Hydrolysis by Beta-Glucuronidases (e.g., microbial, tissue-specific enzymes)

Glucuronide conjugates are susceptible to cleavage by beta-glucuronidase enzymes, a process that reverses the phase II metabolic reaction and releases the parent drug (aglycone). This hydrolytic activity is widespread, with enzymes present in various mammalian tissues and abundantly in the intestinal microflora. nih.gov this compound, like other glucuronides, can be hydrolyzed back to Prazosin by these enzymes. This deconjugation can lead to enterohepatic recirculation of the parent drug, potentially influencing its pharmacokinetic profile.

The efficiency of this hydrolysis is dependent on several factors, including the source of the beta-glucuronidase, pH, and temperature. For instance, microbial beta-glucuronidases in the gut play a significant role in the deconjugation of excreted drug metabolites. nih.gov While specific kinetic studies on the hydrolysis of this compound are not extensively detailed in the literature, the general principles of enzyme-mediated cleavage apply. The enzymatic action of beta-glucuronidase is a standard technique used in drug metabolism studies to cleave glucuronide metabolites for analytical detection of the parent compound. covachem.com

The following table outlines key factors known to influence the activity of beta-glucuronidase enzymes.

| Factor | Description | Significance in Hydrolysis | Reference |

| Enzyme Source | Enzymes can be derived from various sources, including bacteria (E. coli), mollusks (abalone, Helix pomatia), and bovine liver. | Different enzymes exhibit varying efficiency and optimal conditions for hydrolyzing specific glucuronide substrates. | norlab.com, covachem.com |

| pH | The acidity or alkalinity of the environment. | Hydrolysis is highly pH-dependent, with optimal activity typically occurring in a specific pH range (e.g., 4.5-6.0) for many enzymes. | |

| Temperature | The thermal condition of the incubation. | Enzyme activity is temperature-sensitive, with optimal rates often observed between 45°C and 65°C, depending on the enzyme's stability. | |

| Incubation Time | The duration of exposure of the substrate to the enzyme. | Longer incubation times generally lead to more complete hydrolysis, up to a certain point. |

In Vitro Receptor Binding Properties and Ligand-Receptor Interactions of the Metabolite (distinct from parent compound)

The parent compound, Prazosin, is a potent and selective antagonist of alpha-1 adrenergic receptors, exhibiting high binding affinity. nih.govnih.gov Studies using radiolabeled Prazosin ([³H]-prazosin) have demonstrated its high affinity for these receptors in various tissue preparations, including rat tail artery and thoracic aorta membranes. nih.gov

Direct experimental data on the receptor binding properties of this compound are not widely available. However, based on established principles of drug metabolism, the addition of a large, polar glucuronic acid moiety to the Prazosin molecule is expected to dramatically alter its pharmacological activity. Glucuronidation significantly increases the hydrophilicity and molecular weight of a compound, which generally results in a substantial loss of affinity for the original drug target. covachem.com The N-glucuronide metabolite is unlikely to retain the specific three-dimensional structure required for high-affinity binding to the alpha-1 adrenoceptor. Therefore, it is considered pharmacologically distinct from and significantly less active than the parent Prazosin.

The table below contrasts the known properties of Prazosin with the expected properties of its N-glucuronide metabolite.

| Property | Prazosin (Parent Compound) | This compound (Metabolite) |

| Receptor Target | Alpha-1 Adrenergic Receptor | Alpha-1 Adrenergic Receptor |

| Binding Affinity | High (pKD values reported in the range of 9.3-10.2) nih.gov | Expected to be very low or negligible |

| Pharmacological Activity | Potent antagonist | Expected to be inactive or significantly less active |

| Key Structural Feature for Binding | Specific quinazoline (B50416) and piperazine (B1678402) ring conformation | Steric hindrance and increased polarity from the large glucuronide group |

Utility as a Biochemical Marker in In Vitro and Animal Metabolism Studies

The identification and quantification of this compound serve as a valuable tool in metabolic research. Its presence confirms that N-glucuronidation is an active metabolic pathway for Prazosin in the system being studied. nih.gov By monitoring the formation of this metabolite in various experimental models, researchers can investigate species differences in drug metabolism and explore the potential for drug-drug interactions involving the glucuronidation pathway.

In vitro studies using liver microsomes and hepatocytes from different species have utilized the detection of this metabolite to characterize the biotransformation of Prazosin. researchgate.net Furthermore, in vivo studies in rats have successfully identified metabolites that were first revealed through in vitro work, underscoring the utility of these markers in bridging preclinical research. nih.gov The detection of this compound in these systems provides a more complete picture of the drug's metabolic fate and disposition.

The following table summarizes the experimental contexts in which this compound has been used as a biochemical marker.

| Study Type | Experimental System | Purpose of Identification | Reference |

| In Vitro Metabolism | Liver microsomes (rat, dog, human) | To characterize metabolic pathways and identify species differences. | nih.gov, researchgate.net |

| In Vitro Metabolism | Cryopreserved hepatocytes (rat, human) | To confirm metabolic pathways in a more complete cellular system. | nih.gov, nih.gov |

| In Vivo Metabolism | Rat (urine, bile, feces) | To confirm that in vitro identified metabolites are also formed in a whole animal model. | nih.gov |

Future Research Directions in Prazosin N Beta D Glucuronide Studies

Advanced Mechanistic Enzymology and Structural Biology of UGTs Involved

The biotransformation of prazosin (B1663645) to its N-glucuronide conjugate is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes crucial for the metabolism of a wide array of compounds. wikipedia.orgnih.gov Future research will focus on elucidating the precise mechanisms and structural details of the specific UGT isoforms responsible for this reaction.

A primary objective is the definitive identification and characterization of the UGT enzymes that catalyze prazosin N-glucuronidation. While studies have implicated the UGT1A family in N-glucuronidation reactions, and specifically UGT1A4 in the formation of tertiary N-glucuronides, detailed kinetic studies for prazosin are required. researchgate.netnih.gov Future investigations should involve comprehensive screening of recombinant human UGT isoforms to pinpoint the key enzymes. criver.com

Understanding the enzyme kinetics is paramount. Glucuronidation is a bi-substrate reaction involving the drug (aglycone) and the cofactor, UDP-glucuronic acid (UDPGA). nih.govepa.gov Accumulating evidence suggests that this process follows a compulsory-order ternary mechanism, where UDPGA binds to the enzyme first. nih.gov Detailed kinetic analyses will be necessary to determine parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for each involved UGT isoform, which is crucial for predicting the metabolic fate of prazosin under varying concentrations.

A significant challenge in UGT research has been the determination of their three-dimensional structures, as they are membrane-bound proteins. nih.govfrontiersin.org Advances in structural biology, such as cryo-electron microscopy, may provide opportunities to solve the full-length structures of the UGTs that metabolize prazosin. In the interim, homology modeling, based on the crystal structures of soluble domains of UGTs from other species, offers valuable insights into substrate binding pockets and the catalytic mechanism. frontiersin.org These models can help identify key amino acid residues involved in substrate recognition and catalysis, which can then be validated through site-directed mutagenesis experiments. nih.govflinders.edu.au A deeper understanding of the structure-function relationship will illuminate the basis for the regioselectivity of N-glucuronidation and the substrate specificity of the involved UGTs. nih.gov

| UGT Isoform Family | Known Substrate Characteristics | Potential Role in Prazosin Glucuronidation |

| UGT1A | Broadly involved in the metabolism of various drugs and endogenous compounds; some isoforms show preference for planar or bulky molecules. frontiersin.orgresearchgate.net | Highly likely to be involved, as prazosin is a xenobiotic. |

| UGT1A4 | Known to convert a range of tertiary amine substrates to their respective quaternary glucuronides. researchgate.net | A prime candidate for catalyzing the formation of Prazosin N-beta-D-Glucuronide, a tertiary N-glucuronide. |

| UGT2B | Also plays a key role in drug metabolism, with distinct substrate specificities compared to the UGT1A family. nih.gov | Involvement is possible and warrants investigation through comprehensive screening. |

Development of Novel Analytical Probes and High-Throughput Detection Methods

To facilitate the study of prazosin glucuronidation and screen for potential drug-drug interactions, the development of novel analytical tools is essential. Current methods often rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which, while sensitive and specific, can be resource-intensive. nih.govnih.gov

A promising avenue of research is the design of specific fluorescent probes for the UGT isoforms that metabolize prazosin. nih.gov These probes are molecules that exhibit a change in their fluorescent properties upon being metabolized by a specific enzyme. For instance, "turn-on" fluorescent probes have been successfully developed for UGT1A1, where an increase in fluorescence intensity is observed upon glucuronidation. researchgate.netresearchgate.netrsc.org A similar strategy could be employed to create a probe that is a specific substrate for the UGTs involved in prazosin N-glucuronidation. Such a probe would enable rapid, real-time monitoring of enzyme activity in a high-throughput format. nih.gov

The development of high-throughput screening (HTS) assays is critical for modern drug discovery, allowing for the rapid evaluation of large compound libraries for their potential to inhibit or induce drug-metabolizing enzymes. nih.govutah.edu A fluorescence-based HTS assay for prazosin glucuronidation would be invaluable. This would involve using either a specific fluorescent probe or developing a method to directly detect the fluorescent properties of the prazosin glucuronide itself. Such assays, often performed in 384-well or 1536-well plates, can screen thousands of compounds efficiently, identifying potential inhibitors of prazosin metabolism. nih.gov This is crucial for predicting drug-drug interactions that could lead to altered prazosin exposure and response.

| Method | Principle | Application for Prazosin Glucuronidation |

| Fluorescent Probes | A substrate that becomes fluorescent or changes its fluorescence properties after being metabolized by a specific UGT. researchgate.netresearchgate.net | Development of a specific probe for the UGTs metabolizing prazosin to enable rapid and sensitive activity assays. |

| High-Throughput Screening (HTS) | Miniaturized and automated assays to rapidly test large numbers of compounds for their effect on enzyme activity. nih.gov | Screening for inhibitors or inducers of this compound formation to predict drug-drug interactions. |

| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection for quantification of metabolites. nih.gov | Continued use as a gold standard for validating HTS hits and for detailed kinetic and metabolic profiling studies. |

Computational Chemistry and Molecular Modeling for Glucuronide Formation and Interactions

Computational approaches are becoming increasingly integral to drug metabolism research, offering insights that can guide and complement experimental work. news-medical.net For this compound, molecular modeling and computational chemistry can be applied to understand the glucuronidation process at a molecular level.

Molecular docking simulations can be used to predict how prazosin binds to the active site of relevant UGT isoforms. nih.gov Using homology-modeled structures of these UGTs, researchers can simulate the docking of prazosin and the cofactor UDPGA. These simulations can help identify the most likely binding poses and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-substrate complex. nih.gov This can provide a structural hypothesis for why certain UGTs are more efficient at metabolizing prazosin than others.

Quantum mechanics (QM) calculations can be employed to model the reaction mechanism of glucuronide formation. These calculations can determine the energy barriers for the nucleophilic attack leading to the formation of the N-glucuronide, providing a deeper understanding of the reaction's feasibility and regioselectivity. news-medical.net

Furthermore, physiologically based pharmacokinetic (PBPK) modeling can integrate in vitro metabolic data to predict the in vivo pharmacokinetics of prazosin and its glucuronide metabolite. nih.gov By incorporating data on enzyme kinetics, tissue distribution of UGTs, and other physiological parameters, PBPK models can simulate plasma and tissue concentration profiles. This can be a powerful tool for predicting the impact of genetic polymorphisms in UGTs or co-administered drugs on prazosin clearance.

| Computational Technique | Application in Prazosin Glucuronidation Research | Expected Outcome |

| Homology Modeling | Predicting the 3D structure of prazosin-metabolizing UGTs based on known structures of related proteins. frontiersin.org | A structural model of the enzyme's active site. |

| Molecular Docking | Simulating the binding of prazosin within the active site of the modeled UGT enzyme. nih.gov | Identification of key amino acid residues and interactions involved in substrate binding and specificity. |

| Quantum Mechanics (QM) | Calculating the energetics of the glucuronidation reaction. | Understanding the chemical mechanism and factors controlling the reaction rate and regioselectivity. |

| PBPK Modeling | Integrating in vitro data to simulate in vivo drug disposition. nih.gov | Prediction of prazosin and its glucuronide concentrations in the body under various conditions. |

Exploration of Inter-species Differences in Prazosin Glucuronidation Beyond Standard Animal Models

Significant inter-species differences exist in drug metabolism, which can complicate the extrapolation of preclinical animal data to humans. researchgate.net While prazosin metabolism has been studied in standard models like rats, dogs, and humans, a broader and more systematic investigation is needed to identify the most predictive animal models for its glucuronidation. nih.govresearchgate.net

In vitro studies have shown marked species differences in N-glucuronidation for other compounds. researchgate.net For prazosin, future research should involve a comparative analysis of its glucuronidation in liver microsomes and hepatocytes from a wider range of species. nih.gov This could include non-human primates (e.g., cynomolgus or rhesus monkeys) and other species like pigs, whose UGT enzyme profiles may more closely resemble those of humans for certain substrates. nih.govnel.edu

The goal of these comparative studies is to identify an animal model whose prazosin glucuronidation profile—in terms of the specific UGTs involved and the kinetic parameters—most closely mirrors that observed in humans. mdpi.com Such a model would be invaluable for preclinical studies aimed at investigating factors that may influence prazosin metabolism in vivo. For example, studies on silybin (B1146174) glucuronidation found that rhesus monkeys and dogs were the most suitable models for predicting human metabolism. nih.govnel.edu A similar approach for prazosin could significantly improve the translation of preclinical findings to clinical practice.

| Species | Known Prazosin Metabolism | Relevance for Future Glucuronidation Studies |

| Rat | In vitro and in vivo metabolism has been characterized, showing various metabolites. nih.govnih.gov | A standard preclinical model, but its predictive value for human N-glucuronidation needs further validation. |

| Dog | In vitro metabolism has been studied, showing some differences from rats and humans. nih.govresearchgate.net | Another common preclinical model; comparative kinetics of N-glucuronidation are needed. |

| Human | In vitro studies have confirmed the formation of an N-glucuronide. nih.gov | The benchmark against which animal models must be compared. |

| Monkey (e.g., Rhesus) | Often a good predictor of human drug metabolism due to phylogenetic proximity. nih.gov | A high-priority species for comparative studies of prazosin glucuronidation. |

| Pig | UGT profiles can show similarities to humans for specific substrates. nih.govnel.edu | A potential alternative non-primate model that warrants investigation. |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Prazosin N-beta-D-Glucuronide to ensure high purity and yield?

- Methodological Answer : Synthesis should employ glycosidation-anomerization reactions using intermediates like 6,1-anhydroglucopyranuronic acid, with SnCl₄ as a promoter for anomerization to optimize stereochemical control . Strict inert atmospheric conditions (e.g., nitrogen) are required to prevent oxidation. Post-synthesis purification via reverse-phase HPLC ensures removal of unreacted precursors and byproducts . Safety protocols, including PPE (gloves, goggles, lab coats) and handling in fume hoods, are mandatory due to potential toxicity of intermediates .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight and glycosidic bond configuration. For purity validation, HPLC with UV detection (e.g., 254 nm) and tandem MS/MS fragmentation can identify trace impurities . Differential scanning calorimetry (DSC) may further assess crystalline stability.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines: use nitrile gloves, chemical-resistant lab coats, and NIOSH-certified respirators if aerosolization is possible. Waste must be segregated into halogenated solvent containers and disposed via licensed hazardous waste facilities . Emergency protocols, including eye wash stations and neutralization kits for spills, should be accessible .

Q. What are the optimal storage conditions to maintain the stability of this compound in long-term studies?

- Methodological Answer : Store lyophilized samples at -20°C under argon to prevent hydrolysis. For solutions, use pH 7.4 phosphate buffer with 0.01% sodium azide to inhibit microbial growth. Stability should be monitored monthly via LC-MS to detect degradation products .

Advanced Research Questions

Q. How do enzymatic hydrolysis rates of this compound vary across different β-glucuronidase isoforms, and what implications does this have for in vitro assays?

- Methodological Answer : Compare hydrolysis kinetics using recombinant human β-glucuronidase (e.g., GUSB) versus bacterial isoforms (e.g., E. coli GusA). Use Michaelis-Menten kinetics with varying pH (4.5–7.0) and temperature (25–37°C) to model isoform-specific activity. Implications include optimizing enzyme selection for metabolite liberation in hepatocyte assays .

Q. What experimental strategies can resolve discrepancies in reported metabolic stability data for this compound across different preclinical models?

- Methodological Answer : Standardize protocols per NIH preclinical guidelines: control for species-specific enzyme expression (e.g., rat vs. human liver microsomes), incubation time (≤2 hrs), and cofactor concentrations (e.g., UDPGA). Use isotopically labeled internal standards (e.g., ¹³C-Prazosin) to normalize inter-lab variability .

Q. How can in silico modeling be integrated with in vitro data to predict the renal clearance pathways of this compound?

- Methodological Answer : Combine molecular dynamics simulations (e.g., docking with OAT1/OAT3 transporters) with in vitro Transwell assays using MDCK-II cells expressing human OATs. Validate predictions via LC-MS/MS quantification of apical/basolateral efflux ratios .

Q. What mechanistic approaches are recommended for elucidating the enterohepatic recirculation dynamics of this compound?

- Methodological Answer : Use bile duct-cannulated rodent models with continuous bile collection. Administer ¹⁴C-labeled this compound and track radioactivity in bile, plasma, and feces. Pair with LC-MS/MS to distinguish parent compound from deconjugated metabolites .

Methodological Frameworks

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results. For example, discrepancies in metabolic stability may arise from unaccounted variables (e.g., enzyme lot variability), requiring replication under controlled conditions .

- Experimental Design : Use PICOT (Population: cell/animal model; Intervention: enzyme/substrate concentration; Comparison: control vs. treatment; Outcome: hydrolysis rate; Time: incubation duration) to structure hypothesis-driven studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.